molecular formula C17H20N4O2 B6044390 N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide

N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide

Cat. No. B6044390
M. Wt: 312.37 g/mol
InChI Key: WTHJKUNGZRFIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, also known as INDY, is a small molecule that has been extensively studied for its potential therapeutic applications. INDY is a selective inhibitor of organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3), which are involved in the transport of endogenous and exogenous compounds across cell membranes.

Mechanism of Action

N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide selectively inhibits OAT1 and OAT3, which are responsible for the transport of endogenous and exogenous compounds across cell membranes. By inhibiting these transporters, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide reduces the uptake of organic anions in the kidney and liver, leading to improved glucose and lipid metabolism in diabetes and obesity. In cancer, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide blocks the transport of essential nutrients into the cancer cells, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to improve glucose and lipid metabolism in diabetic and obese animal models. In addition, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in lab experiments is its selectivity for OAT1 and OAT3, which allows for specific inhibition of these transporters without affecting other transporters. However, one of the limitations of using N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide. One area of research is the development of more potent and selective inhibitors of OAT1 and OAT3. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in other diseases, such as liver disease and kidney disease. Finally, the use of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in combination with other drugs or therapies for the treatment of cancer is also an area of interest for future research.
Conclusion:
In conclusion, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, or N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, is a small molecule that has been extensively studied for its potential therapeutic applications in diabetes, obesity, and cancer. N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide selectively inhibits OAT1 and OAT3, leading to improved glucose and lipid metabolism in diabetes and obesity, and inhibition of cell growth and proliferation in cancer. Despite its low solubility in water, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has several advantages for lab experiments, including its selectivity for OAT1 and OAT3. Future research on N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide will focus on the development of more potent and selective inhibitors of these transporters, as well as investigation of the potential therapeutic applications of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in other diseases.

Synthesis Methods

The synthesis of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-indanecarboxylic acid with 2-bromoethylamine hydrobromide, followed by the reaction with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-amine. The resulting product is then purified by column chromatography to obtain pure N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide.

Scientific Research Applications

N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes and obesity, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to improve glucose and lipid metabolism by reducing the uptake of organic anions in the kidney and liver. In cancer, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the transport of essential nutrients into the cells.

properties

IUPAC Name

N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-8-15(22)21-17(20-11)19-7-6-18-16(23)14-9-12-4-2-3-5-13(12)10-14/h2-5,8,14H,6-7,9-10H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJKUNGZRFIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCNC(=O)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.